An In-depth Technical Guide to the Synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide
An In-depth Technical Guide to the Synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a valuable reagent and intermediate in organic synthesis. The synthesis is a well-established two-step process commencing with the preparation of 2-nitrobenzenesulfonyl chloride, followed by the formation of a key intermediate, 2-nitrobenzenesulfonohydrazide, and its subsequent condensation with acetone. This document details the experimental protocols for each stage, presents key quantitative data in a structured format, and illustrates the synthetic pathway.
Synthetic Pathway Overview
The synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide proceeds through a three-stage process, starting from the commercially available 2-nitrochlorobenzene.
Caption: Synthetic pathway for 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.
Physicochemical Properties and Yields
The key quantitative data for the starting material, intermediate, and final product are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Light yellow solid | 64-65 |
| 2-Nitrobenzenesulfonohydrazide | C₆H₇N₃O₄S | 217.21 | Pale yellow to light yellow solid | 101 (decomp.) |
| 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | C₉H₁₁N₃O₄S | 257.27 | White to tan solid | 131-135 |
Table 2: Synthetic Yields
| Reaction Stage | Product | Typical Yield (%) |
| Chlorination of 2,2'-dinitrodiphenyl disulfide | 2-Nitrobenzenesulfonyl chloride | 84 |
| Hydrazinolysis of 2-nitrobenzenesulfonyl chloride | 2-Nitrobenzenesulfonohydrazide | Not specified in detail, but the subsequent step has a high yield. |
| Condensation with acetone | 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 95 |
Experimental Protocols
The following section provides detailed, step-by-step experimental procedures for the synthesis of each key compound in the pathway. These protocols are based on established and reliable methods from the chemical literature.
Stage 1: Synthesis of 2-Nitrobenzenesulfonyl chloride
This procedure is adapted from a well-established method for the chlorination of a disulfide precursor.[1][2]
Reaction Workflow:
Caption: Workflow for the synthesis of 2-Nitrobenzenesulfonyl chloride.
Procedure:
-
A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube extending below the surface of the liquid.
-
The flask is charged with 200 g (0.65 mole) of 2,2'-dinitrodiphenyl disulfide, 1 L of concentrated hydrochloric acid (sp. gr. 1.18), and 200 mL of concentrated nitric acid (sp. gr. 1.42).[2]
-
A stream of chlorine gas is introduced into the mixture at a rate of approximately two bubbles per second while the solution is warmed to 70°C on a steam bath.[2]
-
After about 30 minutes, the disulfide melts, and the solution turns orange-red. The heating and chlorine addition are continued for an additional hour.[2]
-
The molten sulfonyl chloride is immediately separated from the supernatant liquid by decantation and washed with two 300-mL portions of warm water (70°C).[2]
-
The washed chloride is allowed to solidify, and the water is drained as completely as possible.
-
The solid is dissolved in 140 mL of glacial acetic acid at 50–60°C, and the solution is quickly filtered by suction.[2]
-
The filtrate is chilled in cold water and stirred vigorously to induce crystallization.[2]
-
The crystalline mass is triturated thoroughly with 1 L of cold water, which is then decanted. This process is repeated twice.[2]
-
A final liter of cold water is added, followed by 10 mL of concentrated ammonium hydroxide (sp. gr. 0.90), with stirring.[2]
-
The crystals are collected by suction filtration, washed with 200 mL of water, and allowed to air-dry.[2]
-
This procedure yields approximately 240 g (84%) of light yellow 2-nitrobenzenesulfonyl chloride with a melting point of 64–65°C.[2]
Stage 2: Synthesis of 2-Nitrobenzenesulfonohydrazide
This intermediate is readily prepared by the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate.[3] A detailed one-pot protocol has also been reported.
Reaction Workflow:
Caption: Workflow for the synthesis of 2-Nitrobenzenesulfonohydrazide.
Procedure:
-
In a 1-liter, three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, place 200 g (1.05 moles) of p-toluenesulfonyl chloride and 350 ml of tetrahydrofuran.
-
The stirred mixture is cooled to 10–15° in an ice bath.
-
A solution of 135 ml of 85% hydrazine hydrate (2.22 moles) in water is added at a rate that maintains the temperature between 10° and 20°.
-
Stirring is continued for 15 minutes after the addition is complete.
-
The reaction mixture is transferred to a separatory funnel, and the lower aqueous layer is drawn off and discarded. The resulting THF solution of the product can be used directly in the next step.
Note: While the provided literature does not give a specific yield for the isolated intermediate in this exact sequence, the subsequent step, which starts from the crude intermediate, has a high yield, indicating efficient formation of 2-nitrobenzenesulfonohydrazide.
Stage 3: Synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide
The final product is obtained through the condensation of 2-nitrobenzenesulfonohydrazide with acetone.[4]
Reaction Workflow:
Caption: Workflow for the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.
Procedure:
-
An oven-dried 1-L, two-necked, round-bottomed flask, equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, is charged with 20.0 g (92.1 mmol, 1 equiv) of 2-nitrobenzenesulfonohydrazide under an argon atmosphere.[4]
-
Acetone (300 mL) is added via cannula, and the resulting solution is stirred at room temperature (24 °C).[4]
-
After 10 minutes, thin-layer chromatography (TLC) analysis should indicate full conversion of the starting material.[4]
-
The solution is transferred to a 500-mL one-necked flask, and the solvent is removed with a rotary evaporator (200 mmHg, 40 °C) to afford a yellow powder.[4]
-
Hexanes (100 mL) and acetone (20 mL) are added to the powder, and the suspension is stirred for 10 minutes at room temperature.[4]
-
The white solid is collected by vacuum filtration and washed with hexanes (2 × 60 mL).[4]
-
The solid is transferred to a 250-mL flask and dried in vacuo (7 mmHg, 24 °C) for 24 hours to afford 22.5 g (95%) of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide as an off-white solid.[4]
Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic, propan-2-ylidene, and hydrazide protons and carbons, respectively. The chemical shifts and coupling patterns would be consistent with the proposed structures.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the nitro group (NO₂), sulfonyl group (S=O), N-H bonds of the hydrazide, and the C=N bond of the hydrazone.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would correspond to the molecular weights of the respective compounds, confirming their elemental composition.
Researchers synthesizing these compounds are advised to perform full spectroscopic characterization to verify the identity and purity of their materials.
Safety and Handling
-
2-Nitrobenzenesulfonyl chloride: This compound is corrosive and moisture-sensitive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Hydrazine hydrate: Hydrazine and its derivatives are toxic and should be handled with extreme care. Use appropriate PPE and work in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout all synthetic procedures. This includes the use of eye protection, appropriate gloves, and working in a well-ventilated area. Waste should be disposed of in accordance with local regulations.
This technical guide provides a solid foundation for the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. For researchers in drug development and organic synthesis, this compound serves as a versatile building block, and the detailed protocols herein should facilitate its reliable preparation in the laboratory.
References
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]
- 4. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
